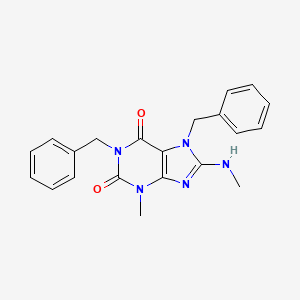
N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the acylpyrimidine class of compounds, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Heterocyclic Chemistry and Material Science
One application area is in the synthesis of heterocyclic compounds, which are critical in the development of new materials and pharmaceuticals. Research has demonstrated the formation and structural determination of complex heterocyclic derivatives, such as pyrrolo[1,2-a]pyrimidines, through interactions with ketenes and other reagents, showcasing the importance of such compounds in exploring new chemical spaces (J. Banfield et al., 1987).
Radiopharmaceutical Development
Another significant application is in the development of radioligands for positron emission tomography (PET) imaging. Compounds derived from the pyrazolo[1,5-a]pyrimidineacetamide series, similar in structure to the compound , have been used as selective ligands for imaging brain receptors, aiding in the study of neurological diseases (F. Dollé et al., 2008).
Antimicrobial Agents
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings has highlighted the antimicrobial potential of such compounds. Starting from different chemical precursors, a series of compounds with notable antibacterial and antifungal activities were synthesized, suggesting the role of N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide derivatives in developing new antimicrobial agents (A. Hossan et al., 2012).
Drug Design and Molecular Docking
The compound's framework has been utilized in synthesizing new chemical entities with potential anticancer activities. Molecular docking studies of synthesized derivatives targeting specific receptors have shown promising results, indicating the importance of such molecular scaffolds in drug discovery and development (Gopal Sharma et al., 2018).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11(2)15-8-17(22)20(10-18-15)9-16(21)19-12-5-13(23-3)7-14(6-12)24-4/h5-8,10-11H,9H2,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXPOGISBBODCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)
![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2359566.png)



![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)


![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)
![Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate](/img/structure/B2359576.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)
